2,beta-Dimethylstyrene
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Overview
Description
2,beta-Dimethylstyrene is an organic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,beta-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of styrene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of nickel catalysts in the presence of benzyltributylammonium bromide as a phase-transfer agent. This method allows for efficient production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2,beta-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,beta-Dimethylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,beta-Dimethylstyrene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and stability of the compound. In polymerization reactions, the compound can form long chains through the formation of covalent bonds between monomer units .
Comparison with Similar Compounds
Similar Compounds
Alpha-methylstyrene: Similar in structure but with the methyl group attached to the alpha position.
Trans-beta-methylstyrene: Lacks the additional methyl group present in 2,beta-Dimethylstyrene.
Styrene: The parent compound without any methyl substitution.
Uniqueness
This compound is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications .
Properties
CAS No. |
14918-24-2 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
InChI Key |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C |
SMILES |
CC=CC1=CC=CC=C1C |
Canonical SMILES |
CC=CC1=CC=CC=C1C |
Synonyms |
1-Methyl-2-(1-propenyl)benzene |
Origin of Product |
United States |
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